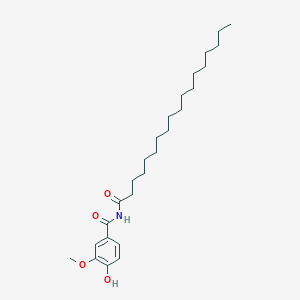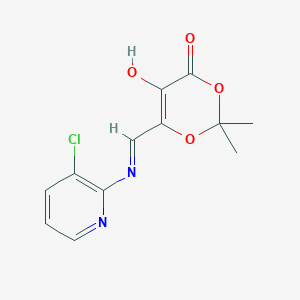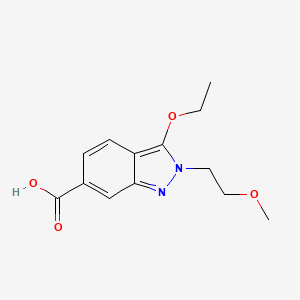
3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyethyl chloride and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the ethoxy and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
科学的研究の応用
3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Ethoxy-2H-indazole-6-carboxylic acid
- 2-(2-Methoxyethyl)-2H-indazole-6-carboxylic acid
- 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid
Uniqueness
3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is unique due to the presence of both ethoxy and methoxyethyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
919106-94-8 |
|---|---|
分子式 |
C13H16N2O4 |
分子量 |
264.28 g/mol |
IUPAC名 |
3-ethoxy-2-(2-methoxyethyl)indazole-6-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c1-3-19-12-10-5-4-9(13(16)17)8-11(10)14-15(12)6-7-18-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17) |
InChIキー |
FHWXCJZCEBNWNS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C=CC(=CC2=NN1CCOC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


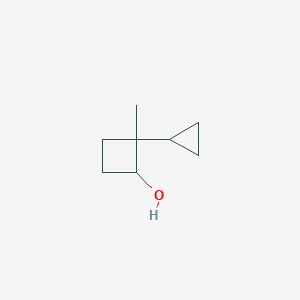

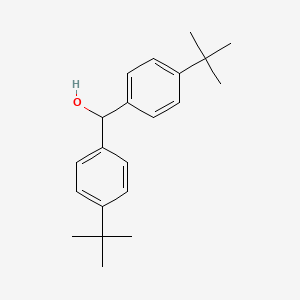
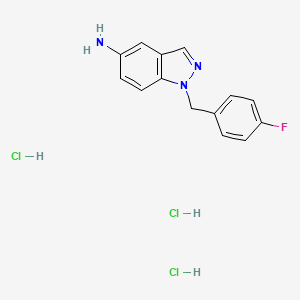
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)

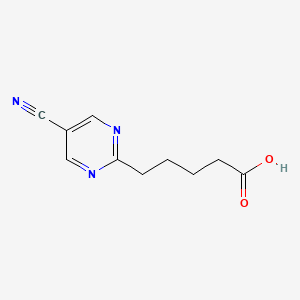
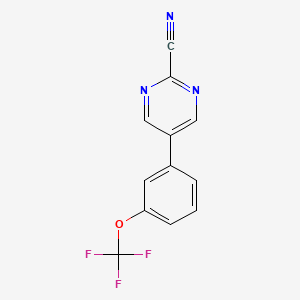
![Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102011.png)
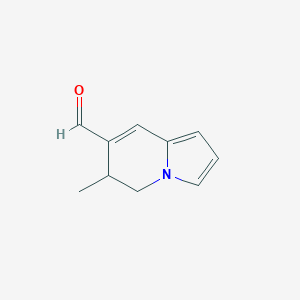
![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)

